![molecular formula C13H15N3OS B5599328 N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide](/img/structure/B5599328.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide often involves multistep reactions, starting with the formation of the core thiazole or nicotinamide structures followed by various functionalization reactions. Kalia, Rao, and Kutty (2007) described the synthesis of a molecule incorporating a nicotinoyl moiety and a thiazolidin-4-one ring, which exhibited significant anti-inflammatory activity (Kalia, Rao, & Kutty, 2007). Another approach involved the one-step synthesis of 2-nicotinamido-1,3,4-thiadiazole, highlighting the importance of structural modifications for activity enhancement (Burnett, Johnston, & Green, 2015).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and potential applications of these compounds. X-ray crystallography, NMR, and computational methods are commonly used for structural elucidation. The crystal structure analysis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, provided insights into its molecular conformation and intermolecular interactions, which are essential for its biological activity (Ye et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(4-tert-butyl-1,3-thiazol-2-yl)nicotinamide derivatives is influenced by their functional groups. The presence of nicotinamide and thiazole rings offers various sites for chemical modifications and reactions. For example, Nordin et al. (2016) reported unexpected C–S bond cleavage during the hydrazination of a related compound, which led to the synthesis of new products, underscoring the complexity of reactions involving these molecules (Nordin, Ariffin, Daud, & Sim, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are critical for their practical applications. The solubility in particular can be enhanced by the addition of nicotinamide, as demonstrated by Nicoli et al. (2008), who studied the effect of nicotinamide on the transdermal permeation of parabens, showing its potential to increase the solubility of poorly water-soluble molecules (Nicoli, Zani, Bilzi, Bettini, & Santi, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability, and the ability to form complexes, are integral to their functionality. The study by Das and Baruah (2011) on multicomponent crystals of nicotinamide and isonicotinamide with various dicarboxylic acids exemplifies the complexation ability of these compounds, which is essential for their application in crystal engineering and drug formulation (Das & Baruah, 2011).
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHERGHCIGZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
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